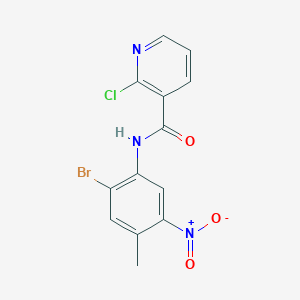![molecular formula C15H20ClF3N2OS B2636782 2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1351634-80-4](/img/structure/B2636782.png)
2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride is a synthetic organic compound that features a benzylsulfanyl group, a piperazine ring substituted with a trifluoroethyl group, and an ethanone moiety
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Piperazine Substitution: The benzylsulfanyl intermediate is then reacted with 1-(2,2,2-trifluoroethyl)piperazine under basic conditions to form the desired piperazine derivative.
Ethanone Formation: Finally, the piperazine derivative is reacted with an appropriate acylating agent to introduce the ethanone moiety, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group could enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one
- 1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one
- 2-(benzylsulfanyl)-1-piperazin-1-yl]ethan-1-one
Uniqueness
The presence of both the benzylsulfanyl group and the trifluoroethyl-substituted piperazine ring in 2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride makes it unique compared to similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2OS.ClH/c16-15(17,18)12-19-6-8-20(9-7-19)14(21)11-22-10-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOKNRVEVIBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CSCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{2-cyano-2-[(2,5-dimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2636702.png)
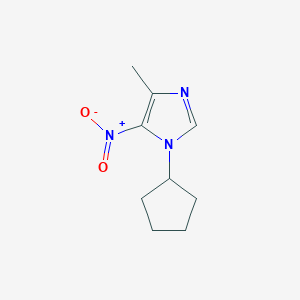
![2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2636706.png)
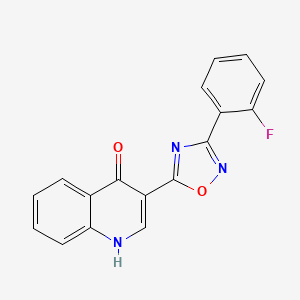

![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride](/img/structure/B2636709.png)
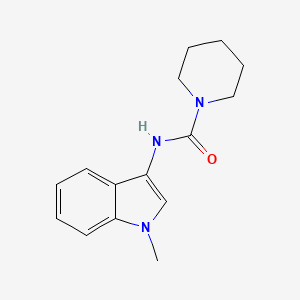
![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)
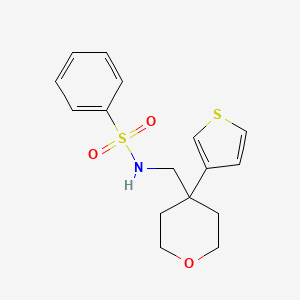
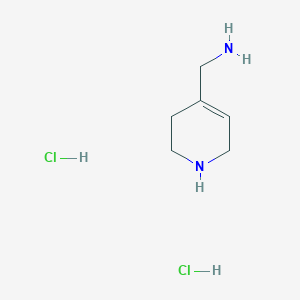
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
![Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2636716.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2636717.png)
